4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group, two dimethylbenzyl groups, and two methylphenyl groups attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dimethylbenzyl chloride with 3,5-bis(3-methylphenyl)-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production methods also focus on minimizing waste and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the chloro group or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives
Reduction: Formation of dechlorinated or reduced derivatives
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The specific molecular pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-dimethylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole: Lacks the chloro group, which may affect its reactivity and biological activity.
4-chloro-1-(2,5-dimethylbenzyl)-3-phenyl-1H-pyrazole: Contains only one methylphenyl group, which may influence its chemical properties and applications.
Uniqueness
The presence of both chloro and dimethylbenzyl groups in 4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H25ClN2 |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
4-chloro-1-[(2,5-dimethylphenyl)methyl]-3,5-bis(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C26H25ClN2/c1-17-7-5-9-21(13-17)25-24(27)26(22-10-6-8-18(2)14-22)29(28-25)16-23-15-19(3)11-12-20(23)4/h5-15H,16H2,1-4H3 |
InChI Key |
URVCWZQEUYUQLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2CC3=C(C=CC(=C3)C)C)C4=CC=CC(=C4)C)Cl |
Origin of Product |
United States |
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